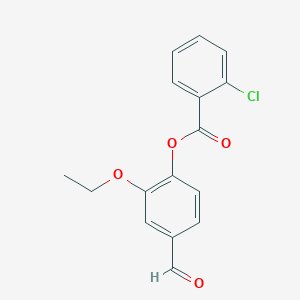
2-Ethoxy-4-formylphenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate can be inferred to some extent from the related compounds mentioned in the papers. For instance, the presence of substituents such as ethoxy and formyl groups would influence the electron density and chemical reactivity of the benzene ring. X-ray powder diffractometry, as used in the characterization of TKS159 polymorphs , could be a technique applicable for analyzing the crystalline structure of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxy-4-formylphenyl 2-chlorobenzoate would likely be influenced by its functional groups. For example, the ethoxy group could confer some degree of solubility in organic solvents, while the formyl group could be involved in hydrogen bonding, affecting the compound's boiling point and melting point. The papers do not provide specific data on this compound, but techniques such as thermal analysis and spectroscopy, as used for TKS159 , could be employed to determine these properties.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Liquid Crystalline Properties : Research by Thaker et al. (2012) focused on synthesizing mesogenic homologous series containing 2,6-disubstituted naphthalene and studying their mesomorphic properties. They synthesized compounds using a central linkage of Schiff base-ester and characterized them through various spectroscopic methods. The study provided insights into the liquid crystalline behavior of these compounds (Thaker et al., 2012).
Synthetic Applications in Organic Chemistry
- Synthesis of Celebrex® (Celecoxib) : Sommer et al. (2017) described the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a building block for preparing trifluoromethyl-substituted heteroarenes. This methodology was applied to synthesize Celebrex®, demonstrating the utility of such compounds in organic synthesis (Sommer et al., 2017).
Environmental and Biological Applications
- Biodegradation of Chlorinated Compounds : Arensdorf and Focht (1995) studied the bacterial degradation of chlorinated biphenyls, which involved the transformation of 4-chlorobenzoate to 4-chlorocatechol. This research provides insight into microbial pathways for the degradation of chlorinated compounds, relevant to environmental cleanup and bioremediation (Arensdorf & Focht, 1995).
Photophysical Properties
- Luminescent Molecular-Scale Hybrids : Yan and Wang (2007) modified 2-chlorobenzoic acid to create organic-inorganic hybrid materials with luminescent properties. Their research highlights the potential of such compounds in developing materials with specific photophysical properties, useful in optoelectronics (Yan & Wang, 2007).
Propriétés
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-2-20-15-9-11(10-18)7-8-14(15)21-16(19)12-5-3-4-6-13(12)17/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCJYVKMLOSXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-formylphenyl 2-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)






![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)
